1-(2,4-difluorophenyl)-3-methoxypropan-2-amine
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Overview
Description
1-(2,4-difluorophenyl)-3-methoxypropan-2-amine is an organic compound characterized by the presence of a difluorophenyl group and a methoxypropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine typically involves the reaction of 2,4-difluorobenzaldehyde with methoxypropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based compounds, while solvents such as dichloromethane or toluene are often employed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-methoxypropan-2-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or other amines.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-difluorophenyl)-3-methoxypropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorophenyl)-3-methoxypropan-2-amine: Similar structure but with different fluorine atom positions, leading to variations in chemical reactivity and biological activity.
1-(2,4-difluorophenyl)-3-phenylpropan-2-amine: Contains a phenyl group instead of a methoxy group, resulting in different physical and chemical properties.
Uniqueness
1-(2,4-difluorophenyl)-3-methoxypropan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxy group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1250409-48-3 |
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Molecular Formula |
C10H13F2NO |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-methoxypropan-2-amine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)4-7-2-3-8(11)5-10(7)12/h2-3,5,9H,4,6,13H2,1H3 |
InChI Key |
BAKPKQVHOYVXNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC1=C(C=C(C=C1)F)F)N |
Purity |
95 |
Origin of Product |
United States |
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